

Unraveling the Molecular Architecture of Niazinin: A Technical Guide

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Compound of Interest		
Compound Name:	Niazinin	
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This technical guide provides an in-depth exploration of the chemical structure elucidation of **Niazinin**, a thiocarbamate glycoside isolated from Moringa oleifera. First reported by Faizi and colleagues in 1992, the determination of **Niazinin**'s complex structure was a significant advancement, identifying it as one of the first naturally occurring thiocarbamates.[1][2][3] This document synthesizes the key experimental methodologies and spectroscopic data that were instrumental in deciphering the molecular framework of **Niazinin** A and related compounds.

Isolation of Niazinin

Niazinin A and its analogs are typically isolated from the ethanolic extract of fresh leaves of Moringa oleifera. The process employs a bioassay-guided fractionation approach, leveraging the hypotensive properties of these compounds to direct the separation.[1][3]

Experimental Protocol:

A general protocol for the isolation of **Niazinin** and its related compounds is as follows:

- Extraction: Fresh leaves of Moringa oleifera are repeatedly extracted with 95% ethanol at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure to yield a viscous, dark green residue.
- Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The aqueous phase, containing the glycosidic compounds, is further partitioned with n-butanol.



- Chromatographic Separation: The n-butanol soluble fraction, which shows significant
 hypotensive activity, is subjected to a series of chromatographic techniques. This typically
 involves:
 - Vacuum Liquid Chromatography (VLC): Initial fractionation of the n-butanol extract is performed on a silica gel column using a gradient elution system, often starting with chloroform and gradually increasing the polarity with methanol.
 - Flash Column Chromatography: Active fractions from VLC are further purified by flash chromatography on silica gel, employing solvent systems such as chloroform-methanol mixtures.
 - High-Performance Liquid Chromatography (HPLC): Final purification to yield pure
 Niazinin A and B is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase of methanol and water.[1]

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of **Niazinin** A was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was crucial in determining the molecular formula of **Niazinin** A as C₁₅H₂₁NO₆S.[1] Electron Impact Mass Spectrometry (EI-MS) provided valuable information about the fragmentation pattern, aiding in the identification of key structural motifs.

Table 1: Mass Spectrometry Data for **Niazinin** A and Related Compounds



Compound	Molecular Formula	Molecular Weight (Da)	Key Mass Fragments (m/z)
Niazinin A	C15H21NO6S	343.1089	Data not fully available in reviewed literature
Niazimicin*	C16H23NO6S	357.1246	358 [M+H] ⁺ , 253, 212, 106

^{*}Niazimicin is a closely related thiocarbamate from Moringa oleifera, and its fragmentation is reported to be strikingly similar to that of **Niazinin**.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), were instrumental in assembling the final structure of **Niazinin** A.[1] The NMR data for the closely related compound, Niazimicin, is presented below as a reference due to the limited availability of the specific data for **Niazinin** A in the reviewed literature. The structural similarities suggest that the chemical shifts and coupling constants would be very comparable.

Table 2: ¹H NMR Spectroscopic Data for Niazimicin (as a proxy for Niazinin A) in CDCl₃



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	7.29	d	8.5
H-3, H-5	7.18	d	8.5
H-7	4.65	S	-
H-1'	5.35	d	1.5
H-2'	4.15	dd	3.5, 1.5
H-3'	3.80	dd	9.5, 3.5
H-4'	3.45	t	9.5
H-5'	3.90	dq	9.5, 6.0
H-6'	1.20	d	6.0
OCH₂CH₃	4.30	q	7.0
OCH ₂ CH ₃	1.35	t	7.0

Table 3: ¹³C NMR Spectroscopic Data for Niazimicin (as a proxy for **Niazinin** A) in CDCl₃

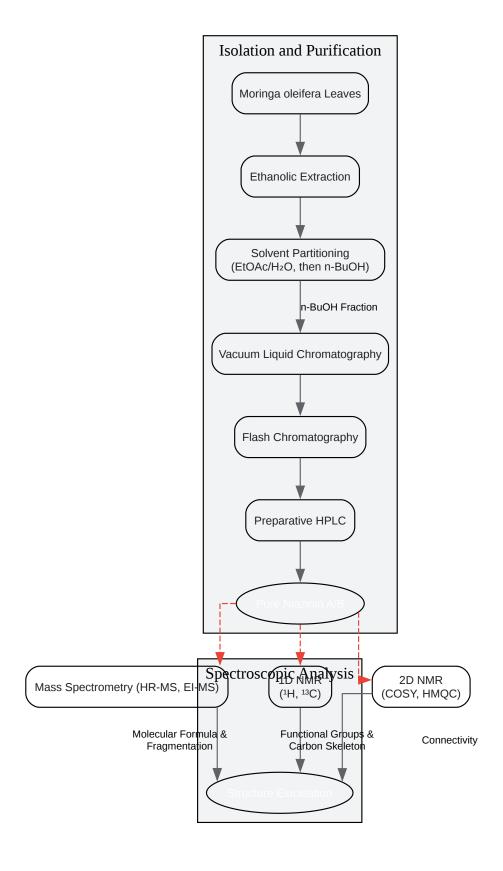


Carbon	Chemical Shift (δ, ppm)
C-1	134.5
C-2, C-6	129.5
C-3, C-5	116.8
C-4	157.0
C-7	45.0
C=S	190.0
C-1'	99.0
C-2'	71.0
C-3'	71.5
C-4'	73.0
C-5'	69.5
C-6'	18.0
OCH ₂ CH ₃	65.0
OCH ₂ CH ₃	14.5

Experimental Workflows and Logical Relationships

The logical workflow for the structure elucidation of **Niazinin** is a systematic process that integrates isolation and spectroscopic analysis.



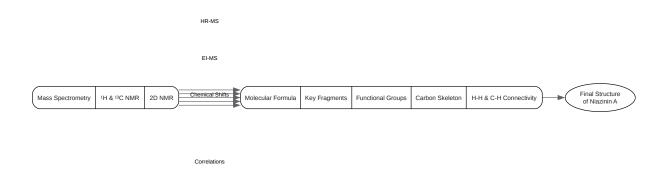


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Figure 1: Experimental workflow for the isolation and structure elucidation of Niazinin.



The structural elucidation process relies on the logical interpretation of data from various spectroscopic techniques.



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Figure 2: Logical relationships in the spectroscopic data interpretation for Niazinin.

Conclusion

The structural elucidation of **Niazinin** A from Moringa oleifera stands as a classic example of natural product chemistry, showcasing the power of a systematic isolation strategy coupled with comprehensive spectroscopic analysis. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working on the characterization of novel bioactive compounds and the development of new therapeutic agents. The unique thiocarbamate glycoside structure of **Niazinin** continues to be of interest for its potential pharmacological activities.

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